4-Pentenoic Acid Ethyl-d5 Ester
Description
Historical Context and Development of Deuterated Esters
Deuterated compounds emerged as critical tools in chemical research following Harold Urey’s discovery of deuterium in 1931. Early applications focused on isotopic tracing in metabolic studies, but the synthesis of deuterated esters gained prominence in the late 20th century with advances in catalytic deuteration techniques. The development of 4-pentenoic acid ethyl-d5 ester exemplifies this progression, as researchers sought isotopically labeled analogs to study reaction mechanisms without perturbing molecular geometry. Early synthetic routes relied on deuterium oxide (D₂O) exchanges, but modern methods now employ continuous-flow hydrogen-deuterium exchange (HDE) systems to achieve high isotopic purity (>98%).
Deuterated esters like this compound became indispensable in nuclear magnetic resonance (NMR) spectroscopy due to their ability to simplify spectral analysis by reducing hydrogen signal overlap. The compound’s synthesis was further optimized through ruthenium-catalyzed deuteration, enabling site-specific labeling at the α-position of ester groups.
Significance in Isotopic Labeling Research
This compound plays a pivotal role in kinetic isotope effect (KIE) studies, where its deuterated ethyl group allows precise tracking of reaction pathways. For example, in ester hydrolysis experiments, the C–D bond’s slower cleavage rate (vs. C–H) provides measurable differences in activation energies. This property is leveraged in:
- Metabolic pathway analysis : Deuterium labels enable non-radioactive tracing of ester metabolites in vivo.
- Polymer chemistry : The compound serves as a monomer in deuterated polymer synthesis for neutron scattering studies.
Recent innovations in continuous-flow HDE technology have expanded its utility, allowing multi-site deuteration of complex esters while maintaining regioselectivity. A comparative analysis of deuteration methods reveals superior efficiency in flow systems:
Properties
Molecular Formula |
C₇H₇D₅O₂ |
|---|---|
Molecular Weight |
133.2 |
Synonyms |
4-Ethoxy-d5-carbonylbut-1-ene; Ethyl-d5 4-Pentenoate; Ethyl-d5 Pent-4-enoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key structural and physicochemical differences between 4-pentenoic acid ethyl-d5 ester and its analogs:
- Deuterium Effects: The ethyl-d5 ester exhibits a ~5 g/mol increase in molecular weight compared to the non-deuterated analog.
- Substituent Influence: Gem-dimethyl groups on phenyl esters of 4-pentenoic acid (unrelated but structurally informative) increase hydrolytic stability by 215× in alkaline conditions, suggesting that alkyl branching could stabilize ethyl esters similarly .
Spectroscopic Characteristics
- NMR Shifts: The carbonyl signal of 4-pentenoic acid esters appears at δ ~172.1 ppm (¹³C NMR), as observed in cellulose derivatives functionalized with 4-pentenoic acid . Deuterated esters may exhibit similar shifts but with altered splitting patterns due to deuterium’s spin-1 nucleus.
- Mass Spectrometry: The ethyl-d5 ester’s molecular ion (m/z ~133) would differ distinctly from non-deuterated analogs (m/z 128), aiding identification in isotopic tracer studies .
Preparation Methods
Method 1: Alkaline Condensation Followed by Deuterated Esterification
This method adapts the non-deuterated synthesis route described in CN101200425A , modifying it to incorporate deuterium.
Step 1: Condensation of Allyl Chloride and Diethyl Malonate
Allyl chloride and diethyl malonate undergo condensation under alkaline conditions (sodium ethoxide or methoxide) at 20–40°C for 2–4 hours. The reaction produces 2-allyl diethyl malonate, which is isolated via water washing and vacuum distillation.
Step 2: Saponification and Decarboxylation
The intermediate is saponified using aqueous alkali (e.g., NaOH) to yield 4-pentenoic acid. Subsequent acidification and decarboxylation produce the free acid, which is purified via distillation.
Step 3: Deuterated Esterification
4-Pentenoic acid is reacted with deuterated ethanol (C<sub>2</sub>D<sub>5</sub>OD) in the presence of an acid catalyst (e.g., sulfuric acid). The esterification proceeds at reflux (78–85°C) for 6–12 hours. Excess deuterated ethanol ensures complete substitution, and the product is purified via fractional distillation.
Key Parameters
Challenges
Method 2: Transesterification and Rearrangement with Deuterated Orthoacetate
Based on CN101157608A , this route employs vinyl alcohol and deuterated orthoacetate to directly form the deuterated ester.
Step 1: Transesterification and Rearrangement
Vinyl alcohol reacts with deuterated trimethyl orthoacetate (CD<sub>3</sub>CO(OCH<sub>3</sub>)<sub>3</sub>) at 80–150°C for 8–16 hours in the presence of a Lewis acid catalyst (e.g., AlCl<sub>3</sub>). The reaction produces 4-pentenoic acid methyl-d3 ester.
Step 2: Deuterated Ethanol Exchange
The methyl-d3 ester undergoes transesterification with deuterated ethanol (C<sub>2</sub>D<sub>5</sub>OD) using acidic or enzymatic catalysis. This step replaces the methyl group with a fully deuterated ethyl group, yielding this compound.
Key Parameters
Challenges
-
Deuterated orthoacetate is costly and requires synthesis prior to use.
-
Isotopic scrambling may occur during transesterification, necessitating precise temperature control.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Materials | Allyl chloride, diethyl malonate | Vinyl alcohol, deuterated orthoacetate |
| Isotopic Source | Deuterated ethanol | Deuterated orthoacetate + ethanol |
| Key Steps | Condensation, esterification | Transesterification, rearrangement |
| Yield (Deuterated) | ~65% | ~75–80% |
| Cost | Moderate | High |
| Scalability | High | Moderate |
Method 1 is preferred for large-scale production due to readily available starting materials, whereas Method 2 offers higher isotopic purity but at greater cost.
Challenges in Deuterated Synthesis
Isotopic Purity
Achieving >98% deuteration requires excess deuterated reagents and rigorous purification. Residual protiated solvents or reagents can introduce impurities detectable via mass spectrometry.
Side Reactions
Deuterated ethanol’s lower acidity may slow esterification, necessitating prolonged reaction times or higher catalyst concentrations.
Q & A
Q. How can computational modeling predict the behavior of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model isotopic effects on transition states. For example, deuterium substitution lowers activation energy (~1–2 kcal/mol) in ester hydrolysis due to altered zero-point energy. Validate with kinetic isotope effect (KIE) experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
